molecular formula C11H16N2O3 B8601856 1,1-[Di-(2-hydroxyethyl)]-3-phenylurea

1,1-[Di-(2-hydroxyethyl)]-3-phenylurea

Cat. No.: B8601856
M. Wt: 224.26 g/mol
InChI Key: ALKOIMFMTSTJME-UHFFFAOYSA-N
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Description

1,1-[Di-(2-hydroxyethyl)]-3-phenylurea is a urea derivative characterized by two 2-hydroxyethyl groups attached to one nitrogen atom and a phenyl group on the adjacent nitrogen. Urea derivatives are widely explored for their biological activities, including herbicide and cytokinin oxidase/dehydrogenase (CKX) inhibitory properties . The presence of hydroxyethyl groups likely enhances hydrophilicity and hydrogen-bonding capacity, which may influence solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-phenylurea

InChI

InChI=1S/C11H16N2O3/c14-8-6-13(7-9-15)11(16)12-10-4-2-1-3-5-10/h1-5,14-15H,6-9H2,(H,12,16)

InChI Key

ALKOIMFMTSTJME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Hydroxyethyl vs. Aromatic Substituents : The dual hydroxyethyl groups in this compound distinguish it from symmetric diphenylurea derivatives (e.g., 1,3-diphenylurea), which lack polar substituents and exhibit lower solubility .
  • Bioactivity Modulation : Substituents like chlorine (in 1-(2-chlorophenyl)-3-cycloheptylurea) or trifluoromethyl (TFM) groups (in CKX inhibitors) significantly enhance herbicidal or enzymatic inhibitory activity, whereas hydroxyethyl groups improve binding to enzyme active sites via H-bonding .

Bioactivity and Inhibitory Potency

Evidence from cytokinin oxidase/dehydrogenase (CKX) inhibitor studies highlights the role of substituents in bioactivity:

  • Hydroxyethyl Substituents: The introduction of a 2-hydroxyethyl group at the ortho-position of the phenyl ring (e.g., 2HE-TDZ) enhances CKX inhibition by 2–3 fold compared to non-hydroxylated analogs . This suggests that this compound may exhibit even stronger binding due to dual H-bond donors.
  • Trifluoromethyl (TFM) Groups : Compounds with TFM substituents (e.g., 3TFM-TDZ) show high inhibitory potency (IC50 ~0.1 µM), but removal of fluorine atoms (as in compound 24) reduces activity by 8-fold .
  • Thiourea vs. Urea : Thiourea analogs (e.g., compound 32) exhibit weaker CKX inhibition, emphasizing the importance of the urea carbonyl group for binding .

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